N-(2-methoxyphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
Description
The compound N-(2-methoxyphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide features a 1,2,4-triazole core substituted with a pyridin-2-yl group at position 3 and a methyl group at position 2. The acetamide moiety is linked to a 2-methoxyphenyl ring, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-21-16(13-8-5-6-10-18-13)20-22(17(21)24)11-15(23)19-12-7-3-4-9-14(12)25-2/h3-10H,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHSFIONSVRJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NC2=CC=CC=C2OC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound featuring a triazole ring and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Triazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Pyridine Moiety : Contributes to the compound's interaction with biological targets.
- Methoxyphenyl Group : Enhances solubility and bioavailability.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets through:
Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways that lead to its biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2-methoxyphenyl)-2-(4-methyl... | MCF7 | 12.50 | |
| N-(2-methoxyphenyl)-2-(4-methyl... | A549 | 26.00 |
These findings suggest that the compound exhibits moderate cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro studies have shown that it can reduce pro-inflammatory cytokines, suggesting a role in inflammatory disease management.
Case Studies
-
Study on Anticancer Efficacy :
A study investigated the efficacy of N-(2-methoxyphenyl)-2-(4-methyl... against several cancer cell lines including MCF7 and A549. The results demonstrated significant growth inhibition with IC50 values indicating promising therapeutic potential. -
Inflammation Model :
In a model of induced inflammation, treatment with the compound resulted in decreased levels of inflammatory markers (e.g., TNF-alpha and IL-6), showcasing its potential utility in treating inflammatory conditions.
Comparison with Similar Compounds
Key Observations:
Electron-withdrawing groups (e.g., trifluoromethyl in ) may reduce metabolic stability compared to the target’s pyridinyl moiety.
Acetamide Modifications :
- The 2-methoxyphenyl group in the target compound balances hydrophobicity and hydrogen-bonding capacity. In contrast, sulfonyl (Compound 54 ) or thioacetamide ( ) groups introduce polar or redox-sensitive functionalities.
- Ethoxy substituents ( ) may increase metabolic liability compared to methoxy.
Physicochemical Properties
- Melting Points : Higher melting points (e.g., 204–206°C for Compound 54 ) correlate with sulfonyl groups enhancing crystallinity. The target compound’s melting point is unreported but expected to be lower than sulfonamide derivatives due to reduced polarity.
- Solubility : The 2-methoxyphenyl group may improve aqueous solubility compared to benzodioxole ( ) or thiophene ( ) analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
